molecular formula C6H10N4 B12967884 N5,N5-Dimethylpyridazine-3,5-diamine

N5,N5-Dimethylpyridazine-3,5-diamine

Cat. No.: B12967884
M. Wt: 138.17 g/mol
InChI Key: YEFPJYDHBWYECB-UHFFFAOYSA-N
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Description

N5,N5-Dimethylpyridazine-3,5-diamine is a heterocyclic compound featuring a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted with two amine groups at positions 3 and 5, both of which are dimethylated. Pyridazine derivatives are of interest in medicinal chemistry and materials science due to their electronic properties and hydrogen-bonding capabilities, which influence solubility, stability, and reactivity .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

5-N,5-N-dimethylpyridazine-3,5-diamine

InChI

InChI=1S/C6H10N4/c1-10(2)5-3-6(7)9-8-4-5/h3-4H,1-2H3,(H2,7,9)

InChI Key

YEFPJYDHBWYECB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=NN=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5,N5-Dimethylpyridazine-3,5-diamine typically involves the reaction of pyridazine derivatives with dimethylamine. One common method is the nucleophilic substitution reaction where a halogenated pyridazine reacts with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and solvents can also enhance the reaction rate and yield. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N5,N5-Dimethylpyridazine-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines.

Scientific Research Applications

N5,N5-Dimethylpyridazine-3,5-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N5,N5-Dimethylpyridazine-3,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N5,N5-Dimethylpyridazine-3,5-diamine with structurally related compounds, focusing on physicochemical properties, stability, and applications.

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight LogP Solubility Stability/Applications
This compound* Not provided C6H10N4 ~138.17 (calc.) ~0.8 Moderate (predicted) Limited data; inferred from analogs
N5,N5-Dimethylpyridine-2,5-diamine 39856-52-5 C7H11N3 137.19 0.575 Analyzed via HPLC Stable under HPLC conditions
N5,N5-Dimethylpyrimidine-2,5-diamine 73418-85-6 C6H10N4 138.17 N/A Not reported 97% purity; no hazard data
N-propyl-1H-1,2,4-Triazole-3,5-diamine 87253-78-9 C5H11N5 141.17 N/A Acidic solutions Stable at 2–8°C; white crystalline solid
N5,N5,1-Trimethyltriazole-3,5-diamine 26668-70-2 C5H11N5 141.17 N/A Not reported Intermediate in synthesis

Structural and Functional Analysis

This may improve thermal stability and reactivity in coordination chemistry . Pyridine/Pyrimidine: Pyridine derivatives (e.g., N5,N5-Dimethylpyridine-2,5-diamine) exhibit moderate hydrophilicity (LogP = 0.575), while pyrimidine analogs (e.g., N5,N5-Dimethylpyrimidine-2,5-diamine) may have higher polarity due to additional nitrogen .

Triazole derivatives (e.g., N-propyl-1H-1,2,4-Triazole-3,5-diamine) feature three nitrogen atoms, increasing hydrogen-bonding capacity and thermal stability, as seen in high-performing energetic materials .

Stability and Applications: Pyridine derivatives are utilized in analytical chemistry (e.g., HPLC separation), while pyrimidine and triazole analogs are common in pharmaceuticals and agrochemicals .

Key Research Findings

  • Synthetic Routes : Pyridine and pyrimidine dimethylamines are typically synthesized via nucleophilic substitution or reductive alkylation. Triazole derivatives often require multi-step protocols, as seen in ’s spirocompound synthesis .
  • Thermal Behavior : Nitrogen density correlates with stability. For example, tetrazine-bis-triazole decomposes at 357°C, whereas pyridine/pyrimidine analogs likely decompose at lower temperatures .
  • Safety : Pyrimidine and triazole derivatives in the evidence lack significant hazard data, suggesting low acute toxicity, whereas energetic compounds require careful handling .

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